molecular formula C20H26N6O3 B7183546 N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide

N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide

Cat. No.: B7183546
M. Wt: 398.5 g/mol
InChI Key: ZUEJMTARIACABV-UHFFFAOYSA-N
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Description

N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide is a complex organic compound featuring an indole core, a piperidine ring, and an oxadiazole moiety

Properties

IUPAC Name

N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-3-21-19(27)26-11-8-14-4-5-16(12-17(14)26)23-20(28)25-9-6-15(7-10-25)18-22-13(2)24-29-18/h4-5,12,15H,3,6-11H2,1-2H3,(H,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEJMTARIACABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=C(C=C2)NC(=O)N3CCC(CC3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the oxadiazole ring can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used to probe the activity of various biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The indole core can mimic natural ligands, allowing the compound to bind to receptors and enzymes. The piperidine ring can enhance binding affinity, while the oxadiazole moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-6-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
  • N-ethyl-6-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide
  • N-ethyl-6-[[4-(3-methyl-1,2,4-triazol-5-yl)piperidine-1-carbonyl]amino]-2,3-dihydroindole-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from similar compounds and may impart unique reactivity and binding characteristics.

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